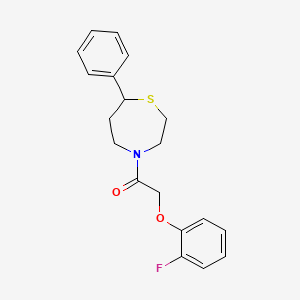
2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as FPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPTP is a thiazepane derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Fluorescence Labeling in High-Performance Liquid Chromatography
The use of specific fluorogenic labelling agents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been explored for high-performance liquid chromatography (HPLC) of biologically important thiols. This method offers selective and rapid reaction with thiols to form fluorescent adducts, enhancing the detection and analysis capabilities in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Radical Scavenging Activity Analysis
Research into the radical scavenging activities of various phenol derivatives, including p-fluorophenol, utilizes density functional theory (DFT) to understand molecular properties like energy gap and electrophilicity. This aids in deciphering the mechanisms behind antioxidant properties and their potential applications (Al‐Sehemi & Irfan, 2017).
Fluoroionophores in Metal Detection
A series of fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These have shown specificity in chelating metal cations like Zn+2 and Cd+2 in various solutions, indicating potential applications in cellular metal staining and other bioanalytical methods (Hong, Lin, Hsieh, & Chang, 2012).
Inhibitors for Cancer Treatment
Synthesis of novel compounds, such as benzophenone-thiazole derivatives, has been conducted with the aim of inhibiting VEGF-A, a key factor in cancer proliferation. These compounds have shown promise in antiproliferative effects, highlighting their potential in developing cancer therapies (Prashanth et al., 2014).
Corrosion Inhibition
Research into corrosion inhibition of carbon steel in acidic environments has identified phenol derivatives, including those containing fluorine, as effective inhibitors. This has implications for industrial applications, particularly in protecting metals from corrosive substances (Hegazy et al., 2012).
Antimicrobial Activity
Novel Schiff bases synthesized from fluorophenyl compounds have been assessed for their antimicrobial properties. Certain derivatives have shown significant activity, suggesting potential use in developing new antimicrobial agents (Puthran et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-16-8-4-5-9-17(16)23-14-19(22)21-11-10-18(24-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAYZMQLGNPXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


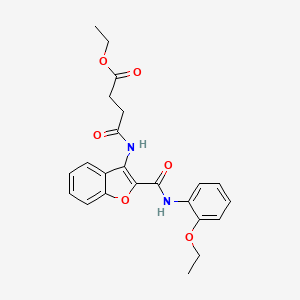
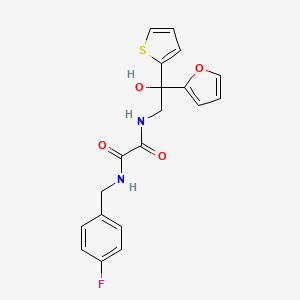
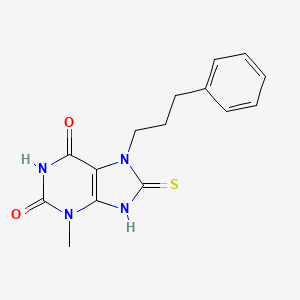
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)
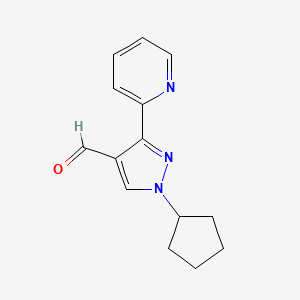
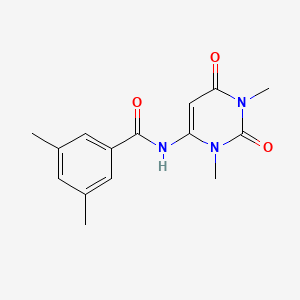
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
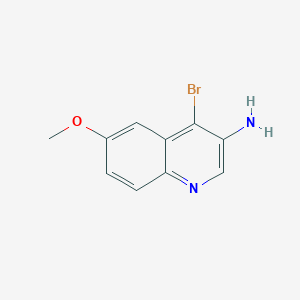

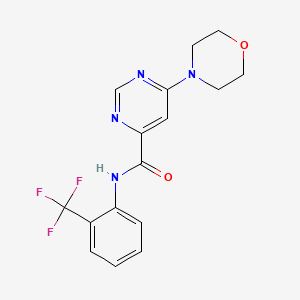
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
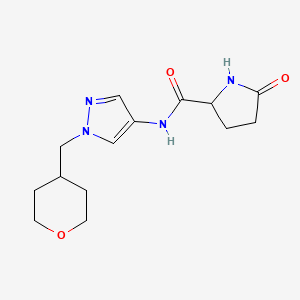
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)